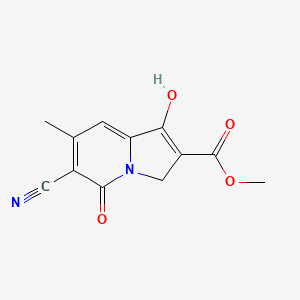
4-(Brommethyl)-2-methylpyridin
Übersicht
Beschreibung
4-(Bromomethyl)-2-methylpyridine, also known as 4-(Bromomethyl)-2-methylpyridine, is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.052. The purity is usually 95%.
BenchChem offers high-quality 4-(Bromomethyl)-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Verbindungen wie 4-(Brommethyl)benzonitril werden in der Synthese von Liganden verwendet, die eine chelatisierende Pyrazolyl-Pyridin-Gruppe mit einem anhängenden aromatischen Nitril enthalten . Dies deutet darauf hin, dass 4-(Brommethyl)-2-methylpyridin bei der Synthese komplexer organischer Moleküle verwendet werden könnte.
Katalyse
Die verwandte Verbindung [1-(Brommethyl)cyclopropyl]methanol wird als Katalysator für eine Vielzahl von Reaktionen verwendet. Es ist möglich, dass This compound eine ähnliche Rolle bei der Katalyse bestimmter chemischer Reaktionen spielen könnte.
Synthese von Cyclopropanen
[1-(Brommethyl)cyclopropyl]methanol: ist auch ein Reagenz für die Synthese von Cyclopropanen, was darauf hindeutet, dass This compound auch bei der Synthese dieser Verbindungen verwendet werden könnte.
Bausteine in der organischen Chemie
Verbindungen wie 4- (Brommethyl)-1-Azabicyclo [2.2.1]heptan; Hydrobromid dienen als nützliche Bausteine in der organischen Synthese. Daher könnte This compound möglicherweise als Baustein beim Aufbau komplexerer chemischer Strukturen verwendet werden.
Wirkmechanismus
Target of Action
Bromomethyl compounds are known to be used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the bromomethyl group in 4-(Bromomethyl)-2-methylpyridine could potentially act as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in various biochemical reactions due to its reactivity in carbon–carbon bond forming reactions .
Pharmacokinetics
The pharmacokinetics of a compound are influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, it could potentially contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 4-(Bromomethyl)-2-methylpyridine can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which this compound can be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGGQWHXOPXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302605 | |
| Record name | 4-(Bromomethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-68-6 | |
| Record name | 4-(Bromomethyl)-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)
![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)

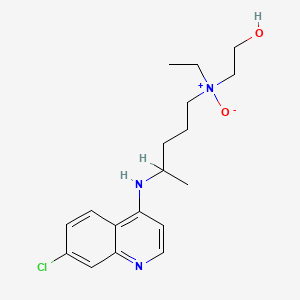

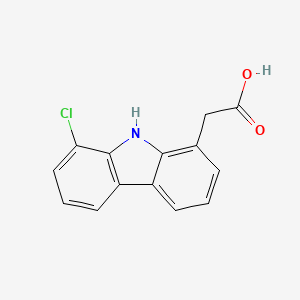
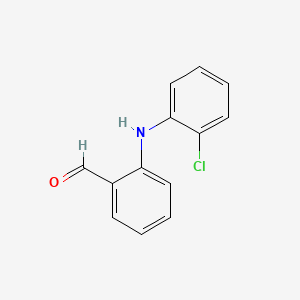
![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)
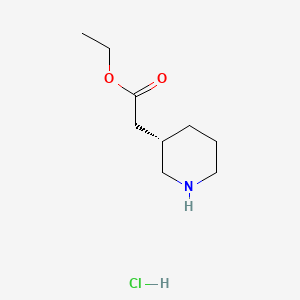
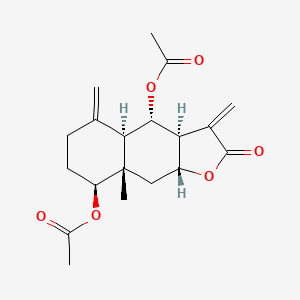
![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)
